2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide
Description
2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide is a complex organic compound that features a pyrimidine core substituted with an anilino group, a tert-butyl-pyrazolyl moiety, and a carboxamide group
Properties
IUPAC Name |
2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-20(2,3)17-10-16(24-25-17)13-26(4)18(27)14-11-21-19(22-12-14)23-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,24,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAAIYNGMQQBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN(C)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: Starting with tert-butyl hydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.
Attachment of the pyrazole to the pyrimidine core: The pyrazole derivative is then reacted with a pyrimidine precursor under conditions that facilitate nucleophilic substitution.
Introduction of the anilino group: The anilino group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the carboxamide: Finally, the carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the anilino or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonates can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-ethylpyrimidine-5-carboxamide
- 2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-4-carboxamide
- 2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-sulfonamide
Uniqueness
The uniqueness of 2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylpyrimidine-5-carboxamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
